molecular formula C15H26O3 B12774201 15-Hydroxyculmorin CAS No. 144447-99-4

15-Hydroxyculmorin

Cat. No.: B12774201
CAS No.: 144447-99-4
M. Wt: 254.36 g/mol
InChI Key: OLWYTMKUCGVHCZ-IKIFBEIWSA-N
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Description

15-Hydroxyculmorin is a mycotoxin produced by certain species of the Fusarium genus, which are fungi commonly found in agricultural environments. This compound is a hydroxylated derivative of culmorin and is known for its role in the contamination of crops, particularly cereals like wheat and barley. Mycotoxins like this compound pose significant risks to both human and animal health due to their toxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyculmorin involves the hydroxylation of culmorin. The process typically starts with the biosynthesis of culmorin from farnesyl pyrophosphate, followed by specific hydroxylation reactions to introduce the hydroxyl group at the 15th position .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. it can be isolated from cultures of Fusarium species grown under controlled conditions. The fungi are cultivated on suitable media, and the compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 15-Hydroxyculmorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Culmorin.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

15-Hydroxyculmorin has several applications in scientific research:

Mechanism of Action

15-Hydroxyculmorin exerts its effects primarily through the inhibition of detoxification pathways. It has been shown to suppress the glucuronidation of deoxynivalenol, a major detoxification pathway in mammals. This inhibition occurs through the interaction with uridine 5′-diphospho-glucuronosyltransferases (UGTs), enzymes responsible for glucuronidation. The compound forms a complex with these enzymes, reducing their activity and leading to the accumulation of toxic metabolites .

Comparison with Similar Compounds

    Culmorin: The parent compound of 15-Hydroxyculmorin, lacking the hydroxyl group at the 15th position.

    5-Hydroxyculmorin: Another hydroxylated derivative with the hydroxyl group at the 5th position.

    12-Hydroxyculmorin: Hydroxylated at the 12th position.

    Culmorones: Oxidized derivatives of culmorin.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. Its ability to inhibit detoxification pathways distinguishes it from other similar compounds, making it a significant subject of study in toxicology and biochemistry .

Properties

CAS No.

144447-99-4

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1S,2R,6S,7R,8R,9S,11R)-6-(hydroxymethyl)-2,6,9-trimethyltricyclo[5.4.0.02,9]undecane-8,11-diol

InChI

InChI=1S/C15H26O3/c1-13(8-16)5-4-6-14(2)10-9(17)7-15(14,3)12(18)11(10)13/h9-12,16-18H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,14-,15-/m1/s1

InChI Key

OLWYTMKUCGVHCZ-IKIFBEIWSA-N

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]3[C@H]1[C@H]([C@]2(C[C@H]3O)C)O)C)CO

Canonical SMILES

CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)CO

Origin of Product

United States

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